molecular formula C11H11F2NO B3055718 Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4,4-dimethyl- CAS No. 66464-26-4

Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4,4-dimethyl-

Cat. No. B3055718
CAS RN: 66464-26-4
M. Wt: 211.21 g/mol
InChI Key: PJTVMGSOYRAPIP-UHFFFAOYSA-N
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Description

“Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4,4-dimethyl-” is a chemical compound with the molecular formula C21H23F2NO2 . It is also known by other names such as Etoxazole . This compound belongs to the diphenyloxazoline group of chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 5-{[(2,6-difluorophenyl)methoxy]methyl}-5-methyl derivative, which has a 4,5-dihydro-1,2-oxazole ring, was developed to achieve more potent and stable herbicidal activity .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 359.41 g/mol . More detailed properties could not be found in the available resources.

Future Directions

The future directions of research on this compound could involve further exploration of its potential applications, given its structural similarity to compounds with known biological activity. For instance, Etoxazole, a compound with a similar structure, is used as an acaricide .

properties

IUPAC Name

2-(2,6-difluorophenyl)-4,4-dimethyl-5H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO/c1-11(2)6-15-10(14-11)9-7(12)4-3-5-8(9)13/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTVMGSOYRAPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450905
Record name Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4,4-dimethyl-

CAS RN

66464-26-4
Record name Oxazole, 2-(2,6-difluorophenyl)-4,5-dihydro-4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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